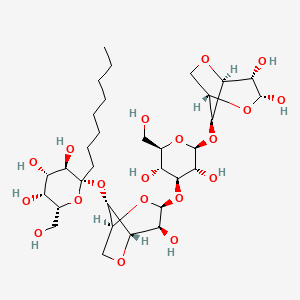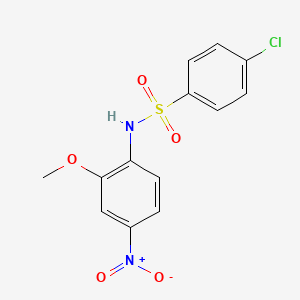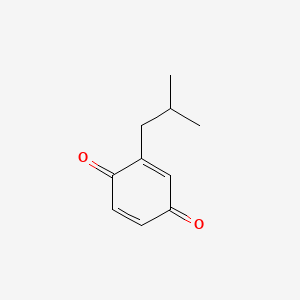![molecular formula C23H25ClN2O B13739393 Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- CAS No. 596-42-9](/img/structure/B13739393.png)
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzenemethanol core substituted with chlorine and dimethylamino groups. This compound is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the chlorination of benzenemethanol followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-chloro-: A simpler analog without the dimethylamino groups.
Benzenemethanol, 2-chloro-alpha-methyl-: Contains a methyl group instead of the dimethylamino groups.
Uniqueness
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and properties. This makes it particularly valuable in specialized chemical syntheses and research applications.
Properties
CAS No. |
596-42-9 |
|---|---|
Molecular Formula |
C23H25ClN2O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-13-9-17(10-14-19)23(27,21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,27H,1-4H3 |
InChI Key |
OWOSWOVOVQGAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)



